Antiviral and Cytotoxic Activity: 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine Diastereomer vs. Clinical Benchmarks
The (1R)-diastereomer of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine (derived from the (2,2-difluorocyclopropyl)benzene scaffold) exhibited antiviral activity against HSV-1 with an IC₅₀ of 5 µg/mL, compared to BVDU's IC₅₀ of 0.082 µg/mL, indicating a 61-fold lower potency [1]. However, its cytotoxic activity in CCRF-CEM cells showed an IC₅₀ of 230 µM, which is >48,900-fold higher (less potent) than FDU's IC₅₀ of 4.7 × 10⁻³ µM [1]. Critically, the (1S)-diastereomer was inactive in both screens, demonstrating that stereochemistry around the difluorocyclopropyl group dictates biological activity [1].
| Evidence Dimension | Antiviral activity (HSV-1) |
|---|---|
| Target Compound Data | IC₅₀ = 5 µg/mL |
| Comparator Or Baseline | BVDU: IC₅₀ = 0.082 µg/mL |
| Quantified Difference | 61-fold lower potency |
| Conditions | HSV-1 antiviral assay |
Why This Matters
The 61-fold difference in antiviral potency and the stereospecific activity highlight that subtle modifications to the difluorocyclopropyl group can dramatically alter biological outcomes, making this scaffold a precise tool for structure-activity relationship (SAR) studies in nucleoside analog development.
- [1] Tandon M, et al. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers. Drug Des Discov. 1992;9(2):139-148. PMID: 1333829. View Source
